Methyl vaccenate
Description
Definition and Nomenclature within Fatty Acid Chemistry
In the systematic nomenclature of fatty acid chemistry, methyl vaccenate is identified by the specific arrangement of its atoms, particularly the location and geometry of the double bond in its carbon chain. The two primary isomers are distinguished by the "cis" or "trans" configuration of this double bond.
Methyl (Z)-octadec-11-enoate, commonly known as methyl cis-vaccenate (B1238199), is an unsaturated fatty acid methyl ester. cymitquimica.com Its structure consists of an 18-carbon chain with a double bond between the 11th and 12th carbon atoms, where the hydrogen atoms are on the same side of the double bond (a cis or Z configuration). cymitquimica.comcaymanchem.com This cis configuration creates a notable bend in the molecule. cymitquimica.com
Methyl cis-vaccenate is found in various natural sources, including microbial lipids, plant extracts, and seed oils. For instance, it has been identified as a major component in extracts from rice husks. Research has also pointed to its role in the germination of certain seeds and its presence in substances with antimicrobial and antioxidant properties. It is also used as a biochemical reagent in life science research. chemsrc.com
Table 1: Chemical Properties of Methyl (Z)-octadec-11-enoate
| Property | Value |
|---|---|
| CAS Number | 1937-63-9 caymanchem.com |
| Molecular Formula | C19H36O2 caymanchem.com |
| Molecular Weight | 296.49 g/mol chemeo.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.comcaymanchem.com |
| IUPAC Name | methyl (Z)-octadec-11-enoate chemeo.com |
| Synonyms | Methyl cis-vaccenate, cis-11-Octadecenoic acid methyl ester caymanchem.comchemeo.com |
Methyl (E)-octadec-11-enoate, or methyl trans-vaccenate (B1230932), is the other isomer of this compound. nih.gov It also has an 18-carbon chain with a double bond at the 11th position, but in this case, the hydrogen atoms are on opposite sides of the double bond, resulting in a trans or E configuration. nih.govsigmaaldrich.com This trans geometry gives the molecule a more linear shape compared to its cis counterpart.
This compound is of particular interest in nutritional biochemistry as it is the esterified form of trans-vaccenic acid, a naturally occurring trans fatty acid found in the fat of ruminant animals and in dairy products. biosynth.comcaymanchem.com It is often used as a standard in the analysis of fatty acids in food products like cheese. caymanchem.com
Table 2: Chemical Properties of Methyl (E)-octadec-11-enoate
| Property | Value |
|---|---|
| CAS Number | 6198-58-9 caymanchem.comscbt.com |
| Molecular Formula | C19H36O2 caymanchem.comscbt.com |
| Molecular Weight | 296.49 g/mol sigmaaldrich.comscbt.com |
| Melting Point | 10°C chemicalbook.com |
| Boiling Point | 154°C at 1 mmHg chemicalbook.com |
| IUPAC Name | methyl (E)-octadec-11-enoate nih.gov |
| Synonyms | Methyl trans-vaccenate, trans-11-Octadecenoic acid methyl ester caymanchem.comscbt.com |
Methyl (Z)-octadec-11-enoate (Methyl cis-Vaccenate)
Historical Context and Evolution of Research Interest
Research interest in this compound is closely tied to the study of its parent compound, vaccenic acid. Initially, much of the focus was on identifying and quantifying fatty acids in natural products. Trans-vaccenic acid, and by extension its methyl ester, gained attention as the primary trans fatty acid in ruminant fats. biosynth.com
In recent years, research has expanded to investigate the distinct biological roles of cis and trans isomers of fatty acids. For example, methyl cis-vaccenate has been studied for its effects on cell membrane properties. caymanchem.comcaymanchem.com Specifically, it has been shown to inhibit sodium influx in mouse brain synaptic plasma membranes, an effect correlated with an increase in the disordering of membrane lipids. caymanchem.comcaymanchem.com
The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been crucial. These methods allow for the precise separation and identification of different fatty acid methyl esters, including the isomers of this compound. This has enabled more detailed investigations into the composition of fatty acids in various biological samples, from cheeses to human plasma. caymanchem.comuni-muenchen.de More recently, studies have explored the enzymatic conversion of UCO (used cooking oil) into methyl esters, with this compound being one of the identified products, highlighting its relevance in the context of biofuels.
Structural Relationship to Vaccenic Acid and Other Fatty Acid Methyl Esters (FAMEs)
This compound is structurally derived from vaccenic acid through a process called esterification, where the carboxylic acid group of vaccenic acid reacts with methanol (B129727). ontosight.ai This conversion is a common practice in the analysis of fatty acids, as the resulting fatty acid methyl esters (FAMEs) are more volatile and therefore more suitable for gas chromatography.
The fundamental structure of this compound is that of a monounsaturated long-chain fatty acid. It shares this characteristic with other prominent FAMEs like methyl oleate (B1233923), which is the methyl ester of oleic acid. The key difference between this compound and methyl oleate lies in the position of the double bond; in this compound it is at the 11th carbon, while in methyl oleate it is at the 9th.
The general classification of FAMEs is based on the length of the carbon chain, the number and position of double bonds, and the stereochemistry (cis/trans) of these bonds. This compound fits into this classification as a C18:1 FAME, indicating an 18-carbon chain with one double bond. caymanchem.comcaymanchem.com Its isomers, cis and trans, are important for their distinct physical properties and biological roles. For instance, the cis isomer's bent shape and the trans isomer's more linear structure influence how they are incorporated into cell membranes and metabolized by enzymes. cymitquimica.com
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-octadec-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVODBCDJBGMJL-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316726 | |
| Record name | Methyl vaccenate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6198-58-9, 1937-63-9, 52380-33-3 | |
| Record name | Methyl vaccenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6198-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl vaccenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937639 | |
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| Record name | Methyl vaccenate | |
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| Record name | 11-Octadecenoic acid, methyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl vaccenate | |
| Source | EPA DSSTox | |
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| Record name | Methyl (Z)-octadec-11-enoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Methyl (E)-octadec-11-enoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL VACCENATE | |
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Occurrence and Natural Abundance in Biological Systems
Distribution in Animal Tissues and Products
Methyl vaccenate, particularly as its precursor vaccenic acid, is a naturally occurring component of fats from ruminant animals such as cows, sheep, and goats. ontosight.ai Consequently, it is present in products derived from them, including meat and dairy. High-fat dairy products like butter and certain cheeses, along with beef and lamb meat, are considered significant dietary sources of these fatty acids. nih.gov The concentration of vaccenic acid in the milk of women who consume a standard diet rich in dairy products has been found to be significantly higher than in those who limit dairy intake, highlighting the direct link between consumption of ruminant products and the presence of this compound. nih.gov Dairy fat is notably complex, containing over 400 different fatty acids, which are typically analyzed by converting them into fatty acid methyl esters (FAMEs), like this compound, for gas chromatography. mdpi.com
Table 1: Presence of Vaccenic Acid and its Derivatives in Animal Products
| Product Category | Specific Examples | Compound Form | Reference |
|---|---|---|---|
| Ruminant Fats | Beef, Lamb | Vaccenic Acid, Rumenic Acid | nih.gov |
| Dairy Products | Milk, Butter, Cheese | Vaccenic Acid, this compound (as analyte) | mdpi.combiosynth.com |
| Human Milk | Breast Milk (from dairy consumers) | Vaccenic Acid | nih.gov |
The presence of this compound's precursors in ruminant products is a direct result of microbial activity within the rumen, the first chamber of a ruminant's stomach. ontosight.ai The rumen hosts a complex microbial ecosystem that ferments plant materials. During this process, dietary polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid, undergo biohydrogenation by rumen microbes. nih.govbiosynth.com This process involves the isomerization and saturation of double bonds in the fatty acids.
A key bacterium involved in the initial isomerization step is Butyrivibrio fibrisolvens. nih.gov The biohydrogenation pathway is a primary hydrogen sink in the rumen, where microbes utilize hydrogen to reduce carbon dioxide to methane (B114726) or to hydrogenate unsaturated fatty acids. nih.gov This microbial action is what produces vaccenic acid (trans-11 C18:1) and rumenic acid, which are then absorbed by the animal and incorporated into its tissues and milk fat. nih.govbiosynth.com The cis-vaccenate (B1238199) biosynthesis pathway has been identified as a metabolic pathway within the rumen microbiota of cattle. animbiosci.org
Ruminant Fats and Dairy Products
Presence in Plant Extracts and Seed Oils
This compound and its precursor, vaccenic acid, are also found in the plant kingdom. Research has identified these compounds in various plant extracts and seed oils, sometimes as major constituents.
For instance, cis-vaccenate has been noted as a component in the seed oil of Fremontodendron californicum, a shrub native to the southwestern U.S. scirp.org In South African Moringa oleifera seed oil, cis-vaccenic acid was found to be a major component (51%) in the acetone (B3395972) extract. nih.gov Furthermore, methyl cis-vaccenate was identified as a significant constituent in ethyl acetate (B1210297) extracts from rice husks.
Table 2: Occurrence of this compound and Precursors in Plant Sources
| Plant Source | Compound Identified | Finding | Reference |
|---|---|---|---|
| Rice Husk (Oryza sativa) | Methyl cis-vaccenate | Identified as a major constituent in ethyl acetate extracts. | |
| Fremontodendron californicum | cis-Vaccenate | Present as a component in the seed oil. | scirp.org |
| Moringa oleifera (South African) | cis-Vaccenic acid | Constituted 51% of the acetone seed oil extract. | nih.gov |
Occurrence in Microbial Lipids
Beyond the rumen, other microorganisms are known to produce this compound as part of their lipid composition. Studies have found that the obligate methylotrophic bacterium Methylophilus quaylei contains considerable amounts of fatty acid methyl esters, with methyl cis-vaccenate being a primary one, in both its cellular lipids and culture liquid. researchgate.net
Additionally, the existence of an oxygen-independent pathway for unsaturated fatty acid synthesis has been demonstrated in bacteria. nih.gov Research has shown that Escherichia coli, when grown under anaerobic conditions, synthesizes both palmitoleate (B1233929) and cis-vaccenate, confirming that its production is not limited to aerobic organisms. nih.gov
Biological Activities and Molecular Mechanisms
Modulation of Cellular Lipid Metabolism
Methyl vaccenate has been shown to significantly influence lipid metabolism within cells. Its effects are notable in the alteration of fatty acid profiles, the management of cellular energy, and the regulation of specific metabolic pathways.
Studies on human liver cancer (HepG2) cells have provided insights into how this compound and its precursor, vaccenic acid, affect cellular fatty acid composition. When HepG2 cells are supplemented with various fatty acids, their internal fatty acid profile changes.
In one study, HepG2 cells were treated with 800 µM of either palmitate, oleate (B1233923), elaidate (B1234055), or vaccenate for 4 or 8 hours. The resulting changes in the cellular fatty acid profiles were measured. researchgate.netnih.gov While specific quantitative data for this compound is part of a broader dataset, the research indicates that exogenous fatty acids are readily incorporated and metabolized, altering the balance of saturated and unsaturated fatty acids within the cell. researchgate.netnih.gov For instance, in a steatosis model of HepG2 cells, there was a noted decrease in the abundance of vaccenate, alongside other fatty acids like palmitate, palmitoleate (B1233929), and stearate (B1226849), when compared to control cells. mdpi.com
Another experiment involving repeated 7-day supplementation of HepG2 cells with 100 µM of trans fatty acids, including vaccenate, showed efficient integration of these fatty acids into the cellular lipidome. researchgate.net These alterations in the fatty acid landscape are critical as they can influence various cellular functions, including membrane structure and signaling pathways. researchgate.net
Table 1: Major Long-Chain Fatty Acids in Control and Oleic Acid-Induced Steatotic HepG2 Cells
| Fatty Acid | Control HepG2 Cells (%) | OA-Steatosis HepG2 Cells (%) |
| Palmitate (16:0) | Data not specified | Decreased |
| Palmitoleate (16:1n-7) | Data not specified | Decreased |
| Stearate (18:0) | Data not specified | Decreased |
| Oleate (18:1n-9) | Data not specified | Not specified |
| Vaccenate (18:1n-7) | Data not specified | Decreased |
| This table is a representation of findings indicating a decrease in specified fatty acids in a steatosis model compared to controls. mdpi.com |
By altering fatty acid profiles, this compound can influence how cells store and use energy. Fatty acids are a primary source of energy and are stored as triglycerides in lipid droplets. Research on HepG2 cells has shown that treatment with various fatty acids, including vaccenate, affects the accumulation of triglycerides. nih.gov
In experiments where HepG2 cells were exposed to high concentrations of fatty acids, the triglyceride content was significantly altered. nih.govresearchgate.net While both cis and trans isomers of unsaturated fatty acids can be stored, their metabolic handling and subsequent effects on cellular stress and energy balance can differ. nih.gov The modulation of lipid accumulation and metabolism is a key aspect of cellular energy homeostasis. researchgate.net
This compound is involved in the regulation of the peroxisomal beta-oxidation pathway. This metabolic process is crucial for breaking down very-long-chain fatty acids and some other lipid molecules that cannot be processed by mitochondria. aocs.org The regulation of this pathway involves complex interactions with nuclear receptors. encyclopedia.pubmdpi.com
Peroxisome proliferator-activated receptors (PPARs) are key transcription factors that control the expression of genes involved in lipid metabolism, including those for peroxisomal beta-oxidation. aocs.orgencyclopedia.pub this compound can influence the activity of these receptors, thereby modulating the rate of fatty acid breakdown in peroxisomes. For example, the activation of PPARα leads to an upregulation of proteins involved in this pathway. mdpi.com
Influence on Cellular Energy Storage and Utilization
Interactions with Cellular Structures and Receptors
Beyond its metabolic roles, this compound also interacts directly with cellular components, influencing their physical properties and signaling functions.
The composition of fatty acids within the cell membrane's lipid bilayer is a primary determinant of its fluidity. nih.govwikipedia.org The presence of unsaturated fatty acids, with their characteristic "kinks," generally increases membrane fluidity by preventing tight packing of the lipid tails. nih.govwikipedia.org
This compound, as a derivative of a monounsaturated fatty acid, can be incorporated into membrane phospholipids (B1166683) and influence these physical properties. Research on chick intestinal brush border membranes demonstrated that methyl esters of both cis- and trans-vaccenic acid increased calcium uptake, an effect correlated with changes in membrane fluidity. nih.gov Specifically, at 25°C, both isomers lowered the degree of fluorescence polarization, indicating an increase in membrane fluidity. nih.gov This ability to alter the physical state of the cell membrane can have widespread consequences on the function of membrane-bound proteins and transport processes. diva-portal.org
Table 2: Effect of Vaccenic Acid Methyl Esters on Membrane Fluidity
| Treatment | Degree of Polarization (at 25°C) |
| Control | 0.340 |
| cis-Vaccenic acid methyl ester | 0.311 |
| trans-Vaccenic acid methyl ester | 0.293 |
| A lower degree of polarization indicates higher membrane fluidity. nih.gov |
This compound has been identified as an inhibitor of Peroxisome Proliferator-Activated Receptor Delta (PPARδ). PPARδ is a nuclear receptor that plays a significant role in regulating lipid metabolism, inflammation, and energy homeostasis. nih.gov
While some fatty acids and their derivatives act as agonists (activators) of PPARs, this compound demonstrates an inhibitory effect on PPARδ. The interaction of ligands with PPARs can lead to the recruitment of co-repressors or co-activators, thereby turning gene expression on or off. nih.gov By inhibiting PPARδ, this compound can influence the expression of genes that PPARδ would typically activate. This interaction is a key part of its mechanism of action, allowing it to modulate cellular processes related to lipid metabolism and inflammation. The transcriptional regulation of fatty acid oxidation is a complex process where PPARδ interacts with other factors like PGC-1α to control mitochondrial biogenesis and function. oup.com
Impact on Membrane Permeability and Ion Fluxes (e.g., Sodium Influx in Synaptic Plasma Membranes)
This compound, also known as cis-11-octadecenoic acid methyl ester, has been shown to influence the biophysical properties of cellular membranes, which in turn affects their function. caymanchem.comglpbio.comcaymanchem.com Research on mouse brain synaptic plasma membranes (SPM) demonstrated that this compound acts as a membrane perturbant, increasing the disorder of membrane lipids. nih.gov This effect was more pronounced in the hydrophobic core of the membrane than at the surface. nih.gov
A key consequence of this membrane disordering is the inhibition of ion flux. Specifically, a strong linear correlation has been established between the ability of this compound to disorder the membrane lipids and its capacity to inhibit voltage-dependent sodium influx. nih.gov The study, which used fluorescence polarization to measure membrane order, found a direct relationship between the decrease in polarization (indicating more disorder) and the reduction in sodium uptake. nih.gov This suggests that the function of synaptic sodium channels is closely linked to the lipid order within the membrane's hydrophobic core, and the inhibitory effects of this compound on sodium fluxes may be a direct result of its capacity to disorder these lipids. nih.gov
Correlation between Membrane Disorder and Ion Flux Inhibition by this compound
| Parameter Measured | Effect of this compound | Correlation with Sodium Influx Inhibition | Reference |
|---|---|---|---|
| Membrane Core Lipid Order (DPH Probe) | Decrease (Disordering) | High (r = 0.91) | nih.gov |
| Membrane Surface Lipid Order (TMA-DPH Probe) | Decrease (Disordering) | Less Consistent (r = 0.66) | nih.gov |
| Synaptosomal Calcium Uptake | Inhibition | Poorly Correlated (r = 0.36) | nih.gov |
Anti-Inflammatory Effects (Cellular and In Vitro Studies)
This compound has demonstrated notable anti-inflammatory properties in various in vitro models. Research indicates that the compound can modulate inflammatory pathways, suggesting a protective role against chronic inflammatory conditions.
Reduction of Pro-inflammatory Cytokine Expression in Cell Types
A key aspect of this compound's anti-inflammatory activity is its ability to reduce the production of pro-inflammatory cytokines. Studies involving its precursor, vaccenic acid, have shown a significant reduction in the expression of key cytokines in human T-helper (Th) cells, which are major producers of cytokines during an inflammatory response. nih.gov Specifically, treatment with vaccenic acid led to a marked decrease in the percentage of Th cells expressing Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, studies on macrophage activation have shown that treatment with this compound resulted in decreased levels of TNF-α and Interleukin-6 (IL-6), further confirming its potential as an anti-inflammatory agent.
Effect of Vaccenate Compounds on Pro-Inflammatory Cytokine Production
| Compound | Cell Type | Cytokine Affected | Observed Effect | Reference |
|---|---|---|---|---|
| Vaccenic Acid | Human T-helper (Th) cells | Interleukin-2 (IL-2) | Significant Reduction | nih.gov |
| Vaccenic Acid | Human T-helper (Th) cells | Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction | nih.gov |
| This compound | Macrophages | Tumor Necrosis Factor-alpha (TNF-α) | Decreased Levels | |
| This compound | Macrophages | Interleukin-6 (IL-6) | Decreased Levels |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways. One of the primary mechanisms involves the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation. researchgate.net The reduction in cytokine production in human T-cells by vaccenic acid was found to be dependent on PPARγ activation, as the effect was reversed by a PPARγ antagonist. nih.govresearchgate.net This suggests that vaccenic acid and its derivatives can act as natural ligands for PPARγ, thereby downregulating inflammatory responses. ocl-journal.org
In addition to the PPARγ pathway, this compound has been reported to modulate inflammation by inhibiting enzymes such as cyclooxygenase (COX). The COX enzymes are critical for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, this compound can effectively reduce inflammation in various biological models.
Antioxidant Properties
This compound also possesses antioxidant properties, which contribute to its protective cellular effects. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. scielo.brmdpi.com
Mechanisms of Oxidative Stress Mitigation
The primary mechanism by which this compound mitigates oxidative stress is through its ability to scavenge free radicals. Free radicals, such as ROS, are highly reactive molecules that can cause damage to vital cellular components like lipids, proteins, and nucleic acids, leading to a variety of chronic diseases. scielo.br By neutralizing these free radicals, this compound helps protect cells from oxidative damage. This free-radical scavenging activity involves donating an electron or hydrogen atom to the reactive species, thereby stabilizing them and preventing a cascade of further oxidative reactions. scielo.org.mx
Evaluation via In Vitro Antioxidant Assays (e.g., DPPH, ABTS methods)
The antioxidant potential of this compound has been confirmed through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. scielo.br These assays are widely used to measure the radical scavenging ability of compounds. nih.govresearchgate.net
A study analyzing Migao Fatty Oil (MFO), of which this compound is a constituent, demonstrated good antioxidant activity using both DPPH and ABTS assays. scielo.br The results showed a concentration-dependent increase in radical scavenging, indicating the potential of its components to act as effective antioxidants. scielo.br
In Vitro Antioxidant Activity of Migao Fatty Oil (Containing this compound)
| Assay Method | Observed Activity | Maximum Clearance Rate | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | High antioxidant activity | 75.88% - 98.87% | scielo.br |
| ABTS Radical Scavenging | High antioxidant activity | 64.56% - 94.29% | scielo.br |
Antimicrobial Activities against Pathogens (In Vitro Studies)
This compound, as a fatty acid methyl ester (FAME), is part of a class of compounds that have demonstrated notable antimicrobial properties in laboratory settings. Research into the FAME extracts of the mangrove plant Excoecaria agallocha has shown activity against a panel of both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. scielo.br In these studies, Gram-positive bacteria generally showed greater susceptibility to the FAME extracts than Gram-negative bacteria. scielo.br
The antimicrobial efficacy is typically quantified by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For the FAME extract of Excoecaria agallocha, the most potent activity was recorded against Bacillus subtilis and Staphylococcus aureus, with a lowest MIC value of 0.125 mg. scielo.br Other related compounds, such as hexadecanoic acid methyl ester, have also been identified as having antibacterial effects against multidrug-resistant pathogenic microorganisms. researchgate.net The mechanism of action for fatty acids is thought to involve the disruption of the bacterial cell membrane's integrity. researchgate.net
Table 1: In Vitro Antimicrobial Activity of FAME Extract from Excoecaria agallocha
| Microorganism | Type | Lowest Minimum Inhibitory Concentration (MIC) of Extract (mg) |
|---|---|---|
| Bacillus subtilis | Gram-positive bacterium | 0.125 |
| Staphylococcus aureus | Gram-positive bacterium | 0.125 |
| Escherichia coli | Gram-negative bacterium | 1.0 |
| Candida albicans | Yeast | 0.5 |
| Candida tropicalis | Yeast | 1.0 |
Data sourced from a study on the crude FAME extract of Excoecaria agallocha. scielo.br
Effects on Specific Biological Processes (Non-Human Contexts)
Role in Seed Germination Dynamics (e.g., P. hexandrum)
This compound plays a significant role in the regulation of seed dormancy and germination, particularly in the alpine medicinal plant Podophyllum hexandrum. researchgate.net Studies have shown that the release from dormancy in these seeds is accompanied by distinct changes in their phytochemical profile. nih.govplos.org Specifically, the accumulation of this compound during the stratification process is correlated with an accelerated rate of germination. researchgate.net
This effect is contrasted by the changing levels of other fatty acids. For instance, the dormancy release in P. hexandrum is associated with a decrease in the content of palmitic acid and linoleic acid. nih.govplos.org This suggests a complex regulatory network where specific fatty acid esters promote germination while others may be involved in maintaining dormancy. Interestingly, the role of these compounds can be species-specific. In wheat seeds, for example, the accumulation of unsaturated fatty acid analogs like cis-vaccenate (B1238199) has been linked to the maintenance of dormancy, highlighting a different physiological function compared to its role in P. hexandrum. nih.govplos.org
Table 2: Correlation of Key Phytochemicals with Germination in P. hexandrum Seeds
| Compound | Change in Content During Dormancy Release | Associated Effect on Germination |
|---|---|---|
| This compound | Increase | Accelerated germination researchgate.net |
| Palmitic acid | Decrease | Dormancy release nih.govplos.org |
| Linoleic acid | Decrease | Dormancy release nih.govplos.org |
Influence on Microorganism Growth and Extracellular Metabolite Production
This compound and its parent compound, vaccenic acid, are involved in the metabolic processes of various microorganisms, influencing their growth and the production of other metabolites. In bacteria like E. coli, the synthesis of cis-vaccinate is a key mechanism for maintaining membrane fluidity and homeostasis, particularly as a response to decreasing temperatures. nih.gov
Table 3: Influence of this compound and Related Compounds on Microbial Systems
| Microorganism / System | Context / Stimulus | Observed Effect |
|---|---|---|
| Escherichia coli | Decreasing temperature | Increased production of cis-vaccinate to maintain membrane fluidity. nih.gov |
| Chicken gut microbiome | Antibiotic administration | Increased intestinal levels of oleate/vaccenate. researchgate.net |
| Butyrivibrio fibrisolvens | Metabolism of fatty acids | Produces vaccenic acid via biohydrogenation of linolenic acid. plos.org |
Investigation in Insect Pheromone Systems (e.g., Electrophysiological Recordings, Molecular Docking Simulations)
While direct studies on this compound as an insect pheromone are limited, its parent compound, vaccenic acid, has been identified as a component in insect chemical communication systems. For instance, trans-vaccenic acid is part of the aggregation pheromone in the termite Reticulitermes speratus. researchgate.net The investigation of such compounds in insect pheromone systems relies on sophisticated techniques, including electrophysiological recordings and molecular docking simulations.
Electrophysiological recordings, such as the electroantennogram (EAG), measure the electrical response of an insect's antenna to a chemical stimulus. nih.govcore.ac.uk This technique is crucial for identifying which specific compounds in a complex mixture are biologically active and can be detected by the insect. nih.gov
Molecular docking is a computational method used to predict and analyze the binding affinity between a ligand (the pheromone component) and its corresponding protein receptor, such as an odorant-binding protein (OBP) or a pheromone receptor (PR). nih.govnih.gov These simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the receptor's binding pocket, which is fundamental to understanding the mechanism of pheromone recognition. nih.govmdpi.com
Table 4: Techniques for Investigating Compounds in Insect Pheromone Systems
| Technique | Description and Purpose in Pheromone Research |
|---|---|
| Electrophysiological Recordings (e.g., EAG) | Measures the electrical output from an insect's antenna in response to volatile chemical compounds. It is used to screen for and identify biologically active components of a potential pheromone blend. nih.govcore.ac.uk |
| Molecular Docking Simulations | A computational method that models the interaction between a ligand (pheromone) and a protein (receptor). It helps to elucidate the binding mechanism and identify key amino acid residues involved in pheromone recognition. nih.govmdpi.com |
Analytical Methodologies and Characterization in Research
Extraction and Derivatization Techniques for Fatty Acid Methyl Esters (FAMEs)
To prepare methyl vaccenate and other lipids for analysis by gas chromatography, they must first be extracted from their sample matrix and converted into volatile methyl esters. This derivatization process is crucial as it enhances thermal stability and improves chromatographic peak shape. gcms.czchromtech.net.au
The conversion of lipids into FAMEs is a foundational step in fatty acid analysis. This process typically involves the hydrolysis of ester linkages in complex lipids, followed by the methylation of the resulting free fatty acids.
Saponification: The initial step often involves saponification, where lipids extracted using a non-polar solvent are hydrolyzed by refluxing with an alkali solution, such as methanolic sodium hydroxide (B78521). gcms.czresearchgate.net This process liberates the fatty acids from their glycerol (B35011) backbone, producing fatty acid salts. gcms.czchromtech.net.au
Esterification and Transesterification: The fatty acid salts are then converted to FAMEs through esterification. A common and effective reagent for this is boron trifluoride in methanol (B129727) (BF₃-MeOH), which catalyzes the methylation. gcms.czchromatographytoday.coms4science.at The reaction is typically accelerated by heating. s4science.at Alternatively, base-catalyzed transesterification using reagents like sodium methoxide (B1231860) can be employed, offering a rapid conversion that can often be completed in minutes at room temperature. chromatographyonline.commasterorganicchemistry.comnih.gov Direct transesterification protocols, which combine the extraction and derivatization into a single procedure, are also utilized to streamline the workflow, reduce sample handling, and minimize the potential for fatty acid degradation. researchgate.netprotocols.io Following the reaction, the FAMEs, including this compound, are extracted into a non-polar solvent like hexane (B92381) for subsequent GC analysis. chromatographytoday.com
Table 1: Comparison of Common Derivatization Protocols for FAME Analysis
| Protocol | Catalyst | Typical Reagents | Reaction Conditions | Key Features |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Acid | Boron trifluoride in methanol (BF₃-MeOH); Sulfuric acid (H₂SO₄) in methanol | Heated (e.g., 50-100°C) for 1-2 hours. nih.gov | Effective for both free fatty acids and transesterification of glycerides. researchgate.net |
| Base-Catalyzed Transesterification | Base | Sodium methoxide (NaOMe) in methanol; Potassium hydroxide (KOH) in methanol | Often rapid at room temperature (minutes). chromatographyonline.com | Primarily for transesterification of glycerides; risk of saponification with high free fatty acid content. masterorganicchemistry.com |
| Direct Transesterification | Acid or Base | Varies (e.g., HCl/Methanol) | Combines extraction and derivatization into a single step. protocols.io | Reduces sample preparation time and potential for analyte loss. protocols.io |
To enhance throughput and improve the consistency of results, many laboratories employ automated systems for FAME preparation. chromatographytoday.comchromatographyonline.com These systems minimize manual handling, reduce operator exposure to hazardous chemicals, and offer intervention-free operation. chromatographyonline.compalsystem.com
Accelerated Solvent Extraction (ASE) is a notable automated technique that utilizes solvents at elevated temperatures and pressures to extract lipids from sample matrices. osti.govrsc.orggcms.cz Research comparing ASE to conventional manual extraction methods for algal lipids demonstrated that ASE yielded a 1.3 to 2.7-fold higher recovery of total FAMEs. osti.govrsc.org An ASE protocol may involve extracting a sample with a chloroform-methanol mixture at 100°C and 2000 psi. The entire workflow, from initial lipid extraction to the final derivatization and dilution steps, can be automated, leading to significant improvements in efficiency and reproducibility. chromatographytoday.compalsystem.comajol.info
Saponification and Esterification/Transesterification Protocols
Chromatographic Separation and Quantification
Gas chromatography (GC), frequently coupled with mass spectrometry (GC-MS), is the foremost analytical technique for the separation and quantification of FAMEs. researchgate.net The volatility of FAMEs like this compound makes them ideal for GC analysis, which separates complex mixtures into individual components. gcms.czchromtech.net.au
GC-MS is a powerful tool for both the qualitative and quantitative analysis of this compound. The gas chromatograph separates the FAMEs based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects the eluted compounds, providing mass spectra that serve as a chemical fingerprint for identification and confirmation. researchgate.netuib.no While flame ionization detection (FID) is also widely used for quantification, MS provides an added layer of certainty by confirming the identity of each chromatographic peak, which is particularly valuable when analyzing complex biological samples. researchgate.netmdpi.com
The accurate quantification of this compound hinges on its chromatographic resolution from other fatty acid isomers, especially positional isomers like methyl oleate (B1233923) (C18:1 cis-9) and geometric isomers like methyl trans-vaccenate (B1230932) (C18:1 trans-11). gcms.czs4science.at The choice of the GC capillary column's stationary phase is the most critical factor in achieving this separation. mdpi.comrestek.com
FAMEWAX™ Columns: These columns feature a polyethylene (B3416737) glycol (PEG) stationary phase and are widely used for general-purpose FAME analysis. chromtech.net.auscribd.com They provide excellent resolution for a broad range of FAMEs, including polyunsaturated fatty acids (PUFAs), often with fast analysis times. scribd.comrestek.com On these columns, trans isomers typically elute before their cis counterparts. gcms.czrestek.com
Biscyanopropyl Columns: For the specific and challenging separation of cis and trans isomers, highly polar stationary phases are required. gcms.czrestek.com Biscyanopropyl columns, such as the Rt®-2560 and Rtx®-2330, are considered the standard for this application. gcms.czscribd.com The high polarity of these phases provides unique selectivity for geometric isomers. A distinguishing feature of biscyanopropyl columns is that the elution order is reversed compared to FAMEWAX™ columns, with trans isomers eluting before cis isomers. chromtech.net.auscribd.comrestek.com Long columns (e.g., 100 meters) are often used to achieve baseline separation of complex isomer mixtures. chromtech.net.auscribd.com
Table 2: Common GC Columns for this compound Isomer Separation
| Column Type | Stationary Phase Chemistry | Polarity | Key Application | Elution Order of C18:1 Isomers |
|---|---|---|---|---|
| FAMEWAX™ | Polyethylene Glycol (PEG) | Polar | General FAME analysis, PUFAs. scribd.com | Trans isomers elute before cis isomers. restek.com |
| Rt®-2560 | Biscyanopropyl Polysiloxane | Very High | Separation of cis/trans isomers. gcms.czscribd.com | Cis isomers elute before trans isomers. gcms.czchromtech.net.aurestek.com |
| Rtx®-2330 | 90% Biscyanopropyl / 10% Phenylcyanopropyl Polysiloxane | Very High | Separation of cis/trans isomers. scribd.com | Cis isomers elute before trans isomers. scribd.com |
| SLB-IL111 | Ionic Liquid | Very High | Excellent separation of geometric isomers. mdpi.com | Provides baseline separation of linoleic acid geometric isomers. mdpi.com |
This compound serves as a crucial analytical reference standard for GC-based lipid analysis. labtorg.kz Available commercially in high purity, it is used to identify and quantify vaccenic acid in various samples. labtorg.kzsigmaaldrich.com In qualitative analysis, the retention time of the this compound standard is matched against peaks in the sample chromatogram for positive identification. labtorg.kz For quantitative analysis, a calibration curve is generated using known concentrations of the standard, allowing for the precise determination of the amount of this compound present in the sample. sigmaaldrich.com Its well-defined chemical structure and chromatographic behavior make it an indispensable tool for accurate lipid profiling.
Column Selection for Isomer Resolution (e.g., FAMEWAX, biscyanopropyl phases)
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile analytical technique for the characterization of fatty acid methyl esters (FAMEs), including this compound. This method is particularly advantageous for analyzing compounds that are thermally unstable, have high molecular weights, are polar, or are non-volatile, making it a suitable alternative to Gas Chromatography (GC). ecmdb.ca LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity for the identification and quantification of individual lipid species. rsc.orgnih.gov
In the analysis of FAMEs, reversed-phase HPLC is commonly employed for separation. A notable application involves the use of an acetonitrile (B52724) mobile phase in conjunction with Atmospheric Pressure Chemical Ionization (APCI) as the ionization source. nih.govresearchgate.net In the APCI source, reactive species are formed from acetonitrile which then adduct to the double bonds within the FAMEs. Subsequent collisional activation of these adduct ions in an ion trap allows for the precise localization of the double bonds, a critical aspect in distinguishing between isomers like this compound (an n-7 fatty acid) and its positional isomers. nih.govresearchgate.netshimadzu.com
Tandem mass spectrometry (LC-MS/MS) further enhances the structural characterization of FAMEs. By selecting a precursor ion and inducing fragmentation, specific product ions are generated that are diagnostic for the original molecule's structure. shimadzu.comchromatographyonline.com For instance, in covalent adduct chemical ionization (CACI)-MS/MS, unique diagnostic ions are produced that can definitively distinguish between isomers such as methyl oleate (18:1n-9) and this compound (18:1n-7) without the need for reference standards. shimadzu.com The diagnostic ions containing the alpha (α) and omega (ω) carbons provide clear differentiation. shimadzu.com
The quantitative analysis of FAMEs, including this compound, can be performed with high accuracy using LC-MS/MS, often in the multiple reaction monitoring (MRM) mode. chromatographyonline.comresearchgate.net This targeted approach enhances sensitivity and selectivity, allowing for the precise quantification of specific FAMEs even in complex biological matrices. chromatographyonline.com To ensure accuracy, stable isotope-labeled internal standards are often utilized. nih.gov
Interactive Data Table: LC-MS Parameters for FAME Analysis
| Parameter | Description | Typical Values/Conditions |
| Chromatography | ||
| Column | Stationary phase used for separation. | Agilent Zorbax SC-C18 (3.0 × 50 mm, 1.8 µm) nih.gov |
| Mobile Phase | Solvents used to carry the sample through the column. | A: 0.1% formic acid in water; B: 0.1% formic acid in MeCN nih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | 500 µL/min nih.gov |
| Gradient | The changing composition of the mobile phase over time. | Linear gradients, e.g., 65% B to 90% B over 7 min nih.gov |
| Mass Spectrometry | ||
| Ionization Source | Method used to generate ions from the sample molecules. | Electrospray Ionization (ESI) nih.gov, Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Scan Mode | The way in which the mass spectrometer scans for ions. | Full scan, Selected Reaction Monitoring (SRM) nih.govchromatographyonline.com |
| Collision Gas | Inert gas used to induce fragmentation in MS/MS. | Argon at ~1.0 Torr nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methoxy (B1213986) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the derivatives of this compound. The formation of methoxy derivatives of FAMEs, such as this compound, has been demonstrated in research, particularly in studies involving the reaction of the double bond. For example, the methoxylation of methyl oleate, a positional isomer of this compound, has been shown to yield methyl 9- and 10-methoxy octadecanoate, with the formation of this compound isomers also being observed. researchgate.net The extent of such reactions can be quantified using ¹H NMR spectroscopy. researchgate.net
In the ¹H NMR spectrum of a methoxy derivative of this compound, the presence of the methoxy group (-OCH₃) would introduce a characteristic singlet signal. The chemical shift of this signal is influenced by the electronic environment of the methoxy group. Generally, the protons of a methoxy group attached to an aliphatic carbon appear in the range of 3.3-4.0 ppm. nih.gov For instance, in the ¹H NMR spectrum of methyl 4-methoxybenzoate, the methoxy group attached to the aromatic ring appears at 3.86 ppm, while the ester methyl group is at 3.89 ppm. rsc.org In the case of methyl methoxyacetate, the methoxy group protons resonate at a specific chemical shift, providing clear evidence of its presence. chemicalbook.com
¹³C NMR spectroscopy provides complementary information, with the carbon atom of the methoxy group typically resonating in the range of 50-65 ppm. For example, in the ¹³C NMR spectrum of methyl 4-methoxybenzoate, the methoxy carbon appears at 55.4 ppm. rsc.org The specific chemical shifts of the protons and carbons in the methoxy derivative of this compound would be crucial for confirming its structure and regiochemistry.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for unambiguously assigning all proton and carbon signals. nih.govmagritek.com HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for establishing the connectivity of the methoxy group to the fatty acid chain. magritek.com
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for a Methoxy Derivative of this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ester Methyl (-COOCH₃) | ~3.6 - 3.7 | ~51 - 52 |
| Methoxy (-OCH₃ on chain) | ~3.3 - 4.0 | ~50 - 65 |
| Olefinic Protons (-CH=CH-) | Absent after methoxylation | Absent after methoxylation |
| Aliphatic Chain (-CH₂-) | ~1.2 - 1.6 | ~22 - 34 |
| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | ~14 |
Synthetic and Biotechnological Production Approaches
Chemical Synthesis Routes
Chemical synthesis offers straightforward methods for producing methyl vaccenate, primarily through the esterification of vaccenic acid or the transesterification of triglycerides.
Esterification of Vaccenic Acid with Acid Catalysis
The direct esterification of vaccenic acid with methanol (B129727) is a common laboratory-scale synthesis method for this compound. ontosight.ai This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves heating the mixture under reflux to drive the reaction towards the formation of the methyl ester. Key parameters that influence the yield of this reaction include the molar ratio of methanol to vaccenic acid, the concentration of the acid catalyst, and the reaction temperature. For instance, a 5:1 molar ratio of methanol to acid and a catalyst concentration of 1–2% (w/w) of sulfuric acid at reflux temperatures between 60–80°C are considered optimal for high yields.
Transesterification of Triglycerides
On an industrial scale, this compound is often produced through the transesterification of triglycerides that are rich in vaccenic acid. This process involves reacting the triglycerides with methanol in the presence of a catalyst. While acid catalysts can be used, base catalysts like sodium methoxide (B1231860) are more common in industrial applications. smolecule.com The reaction is typically carried out at elevated temperatures and pressures to ensure high conversion rates. This method is also a cornerstone of biodiesel production, where various fatty acid methyl esters are synthesized from oils and fats. researchgate.netnipes.org The transesterification reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to glycerol (B35011), releasing a fatty acid methyl ester at each step. researchgate.net
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Feature | Esterification of Vaccenic Acid | Transesterification of Triglycerides |
|---|---|---|
| Starting Material | Vaccenic Acid | Triglycerides containing vaccenic acid |
| Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methanol, Base Catalyst (e.g., NaOCH₃) or Acid Catalyst |
| Typical Scale | Laboratory | Industrial |
| Reaction Conditions | Reflux temperature (60-80°C) | Elevated temperatures and pressures |
| Key Advantage | Direct synthesis from the fatty acid | Utilizes readily available oils and fats |
Enzymatic Synthesis and Biocatalysis
Enzymatic synthesis presents a more environmentally friendly alternative to chemical methods for producing this compound. Lipases are the primary enzymes used for this purpose, offering high specificity and milder reaction conditions. For example, lipase (B570770) from Aspergillus oryzae has been successfully used to synthesize methyl esters from used cooking oil, with this compound being one of the prominent compounds produced. uns.ac.iduns.ac.id In one study, the transesterification of used cooking oil with methanol using this lipase yielded a product containing 16.44% this compound. uns.ac.iduns.ac.id
Enzymatic transesterification, often utilizing immobilized lipases like Candida antarctica lipase B, operates at lower temperatures (30–40°C) and atmospheric pressure. This approach minimizes the risk of isomerization of the double bond and avoids the generation of acidic or basic waste streams associated with chemical catalysis. The enzymatic process involves an acylation step, where the lipase reacts with the triglyceride to form an enzyme-acyl complex, followed by a deacylation step where methanol reacts with the complex to release the methyl ester and regenerate the free enzyme. uns.ac.id
Metabolic Engineering of Microorganisms for Enhanced Production
Metabolic engineering of microorganisms, particularly Escherichia coli, offers a promising and sustainable platform for the production of specific fatty acids and their derivatives, including the precursor to this compound, cis-vaccenate (B1238199).
Genetic Modifications in Escherichia coli for Monounsaturated Fatty Acid Production
E. coli naturally produces a mixture of saturated and monounsaturated fatty acids. To enhance the production of specific monounsaturated fatty acids like cis-vaccenate, several genetic modifications can be implemented. A key strategy involves overexpressing enzymes that promote the synthesis of unsaturated fatty acids and blocking pathways that consume them. researchgate.netd-nb.info
Optimization of Fatty Acid Composition in Engineered Strains
Fine-tuning the expression of key enzymes is crucial for optimizing the fatty acid profile of engineered E. coli strains. The goal is to maximize the proportion of desired monounsaturated fatty acids like cis-vaccenate. In one study, an engineered E. coli strain was developed that produced free fatty acids where palmitoleate (B1233929) (16:1Δ9) and cis-vaccenate (18:1Δ11) constituted over 75% of the total free fatty acids. researchgate.netd-nb.info This was achieved by a combination of expressing AtFatA and SSI2, deleting fadD, and overexpressing ACCase. researchgate.net The overproduced palmitoleate can be further elongated by the native β-ketoacyl-ACP synthase II (encoded by fabF) to enhance the level of cis-vaccenate. d-nb.info Through fed-batch fermentation, the final titer of free fatty acids in this engineered strain reached 1.27 g/L, with a consistent high proportion of monounsaturated fatty acids. researchgate.netd-nb.info
Table 2: Genetic Targets in E. coli for Enhanced Monounsaturated Fatty Acid Production
| Gene/Enzyme | Modification | Purpose | Reference |
|---|---|---|---|
| AtFatA (fatty acyl-ACP thioesterase) | Overexpression | Increases release of free unsaturated fatty acids | researchgate.net |
| SSI2 (fatty acid desaturase) | Overexpression | Converts saturated to unsaturated fatty acids | researchgate.net |
| fadD (acyl-CoA synthetase) | Knockout | Blocks fatty acid degradation | researchgate.netnih.gov |
| ACCase (acetyl-CoA carboxylase) | Overexpression | Increases malonyl-CoA precursor pool | researchgate.netunl.edu |
| fabF (β-ketoacyl-ACP synthase II) | Native expression | Elongates palmitoleate to cis-vaccenate | d-nb.info |
Applications in Scientific and Industrial Research Non Human Clinical Focus
Role as a Biochemical Reagent and Molecular Tool in Biological Studies
Methyl vaccenate, also known as methyl cis-11-octadecenoate, serves as a valuable biochemical reagent in life science research. chemsrc.commedchemexpress.combioscience.co.ukchemsrc.com It is utilized as a biological material and organic compound for a variety of research applications. chemsrc.commedchemexpress.combioscience.co.ukchemsrc.com
One of its primary roles is as a reference standard in the analysis of fatty acid methyl esters (FAMEs) using techniques like gas chromatography (GC) and liquid chromatography. smolecule.com Its distinct retention time allows for the accurate identification and quantification of cis-vaccenic acid and its isomers in complex lipid mixtures. caymanchem.com For instance, it has been employed as an internal standard for quantifying cis-vaccenic acid in biological samples such as A. mollis and hempseed oil. caymanchem.com
As a molecular tool, this compound is used to investigate cellular processes and lipid metabolism. smolecule.com Studies have shown that it can influence the fluidity and phase transitions of lipid bilayers, thereby affecting membrane properties and cellular functions. It has been observed to disorder synaptic plasma membranes in mice, an effect correlated with changes in sodium and calcium ion fluxes. chemsrc.comcaymanchem.com Furthermore, it can interact with and modulate the activity of enzymes involved in lipid metabolism and can influence cell signaling and gene expression. smolecule.com Research has also explored its potential anti-inflammatory properties. smolecule.com
Utilization in Lipid Research and Metabolism Studies
This compound is a key compound in lipid research, particularly in studies focused on fatty acid metabolism and its effects on cellular lipid profiles. smolecule.comontosight.ai As a derivative of vaccenic acid, an omega-7 fatty acid, its metabolism has been investigated to understand the broader influence of dietary fatty acids on health. ontosight.ai
Research has demonstrated that this compound can be metabolized by cells and incorporated into endogenous lipids, thereby altering their composition. nih.gov For example, when topically applied to the epidermis of neonatal BALB/C mice, methyl palmitoleate (B1233929) treatment led to an increase in vaccenate (18:1Δ11) in both acylglucosylceramide and phosphatidylethanolamine (B1630911). nih.gov This indicates that externally supplied fatty acid esters can penetrate living cells and participate in metabolic pathways. nih.gov
Studies on various cell lines have further elucidated its role. In HepG2 liver cells, treatment with this compound led to changes in the lipid composition, which in turn affected cell viability and proliferation rates. The compound has also been shown to influence the fatty acid profiles in cells, impacting cellular energy storage and utilization. Its ability to interact with nuclear receptors like the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in lipid metabolism, underscores its significance as a tool in metabolic research.
Potential in Oleochemicals and Derivatives Synthesis
This compound serves as a versatile substrate in the synthesis of various oleochemicals and derivatives due to the reactivity of its carbon-carbon double bond.
Oxidation Reactions (e.g., Formation of Epoxides, Hydroxylated Derivatives, Oxidative Cleavage)
The cis double bond at the 11th carbon position makes this compound susceptible to oxidation reactions. Epoxidation, a common reaction in lipid chemistry, can be carried out using reagents like hydrogen peroxide or peracids to form epoxide derivatives. These epoxides are valuable intermediates for synthesizing other bioactive compounds. The epoxidation of methyl esters derived from various oils has been studied, and methods for separating and identifying the resulting epoxide products have been developed. mdpi.com
Hydroxylated derivatives can also be produced through oxidation, for instance, by using oxidizing agents like potassium permanganate (B83412) and osmium tetroxide.
Oxidative cleavage of the double bond can generate carbonyl-containing products such as aldehydes and dicarboxylic acids. Strong oxidation, for example using hot, acidic potassium permanganate, breaks the C=C bond. chemistryguru.com.sg The nature of the resulting products depends on the substitution at the double bond. chemistryguru.com.sg Ozonolysis is another method for oxidative cleavage, which can yield aldehydes or carboxylic acids depending on the workup conditions. libretexts.orgmasterorganicchemistry.comwikipedia.org
Reduction and Substitution Reactions
The double bond in this compound can be reduced through hydrogenation. This reaction typically involves hydrogen gas and a metal catalyst, such as palladium on carbon, and is conducted under high pressure. The product of this reduction is methyl stearate (B1226849), a saturated fatty acid methyl ester with wide industrial applications.
This compound can also undergo substitution reactions. A key example is halogenation, where halogens like chlorine or bromine are added across the double bond under controlled conditions.
Cis-Trans Isomerization Studies
The cis configuration of the double bond in this compound can be converted to a trans configuration through isomerization. This process can be catalyzed by various means, including free radicals and specific catalysts. researchgate.net For instance, studies have shown that methyl esters of fatty acids can be isomerized using beta zeolite catalysts. Research on the methoxylation of methyl oleate (B1233923), a closely related compound, in the presence of dealuminated H-Y faujasites also resulted in the formation of isomers, including methyl trans-vaccenate (B1230932) and methyl cis-vaccenate (B1238199). researchgate.net The study of cis-trans isomerization is important in understanding the properties and transformations of unsaturated fatty acids in both biological and industrial contexts. nih.gov
Industrial Applications in Biodiesel and Lubricants
In addition to its role in biodiesel, the saturated derivative of this compound, methyl stearate, obtained through hydrogenation, is widely used in industrial applications such as lubricants and surfactants. The properties of fatty acid esters make them suitable for use as biodegradable lubricants. researchgate.net
Contribution to Improved Fuel Quality and Performance Characteristics
Research into FAMEs indicates that their structure, including chain length and degree of saturation, directly impacts key fuel parameters. agqm-biodiesel.de As a monounsaturated C19 methyl ester, this compound's properties play a role in the final blend's performance. ajol.info
Key Performance Characteristics of FAMEs in Biodiesel:
Cetane Number: The cetane number is a primary indicator of diesel fuel's ignition quality; a higher number means a shorter ignition delay and generally smoother combustion. stanford.edu Biodiesel fuels typically exhibit higher cetane numbers than petroleum diesel. researchgate.netbiodieseleducation.org For instance, the cetane number for biodiesel from soybean oil methyl esters can range from 45.8 to 56.9, compared to the typical 40-45 range for U.S. petrodiesel. stanford.edubiodieseleducation.org This improvement can lead to better engine firing. nist.gov
Lubricity: Biodiesel adds significant lubricity to fuel. biodieseleducation.org Even a small blend of 1% to 2% biodiesel in low-sulfur petroleum diesel can substantially improve lubricity, which is critical for reducing engine wear. stanford.edu
Cold Flow Properties: The performance of biodiesel in cold temperatures is a critical consideration, governed by properties like the Cloud Point (CP) and Cold Filter Plugging Point (CFPP). agqm-biodiesel.de The CP is the temperature at which wax crystals first begin to form, while the CFPP is the temperature at which these crystals can block fuel filters. agqm-biodiesel.de The composition of FAMEs is crucial; saturated fatty acid methyl esters have higher melting points and can worsen cold flow properties. agqm-biodiesel.de Techniques such as urea (B33335) inclusion fractionation can be employed to selectively remove these high-melting point FAMEs, thereby improving the cold flow performance of the resulting biodiesel. biofueljournal.com
Emissions: The use of biodiesel, composed of methyl esters, generally leads to a significant reduction in particulate matter (PM), unburnt hydrocarbons (HC), and carbon monoxide (CO) emissions compared to petrodiesel. researchgate.net Studies on specific methyl esters have shown that methyl oleate (an isomer of this compound) can reduce PM emissions by about 73%. researchgate.net However, emissions of nitrogen oxides (NOx) can sometimes increase with biodiesel use. researchgate.net
Table 1: Comparative Fuel Properties of Biodiesel (FAMEs) vs. Petrodiesel
| Property | Typical Petrodiesel | Typical Biodiesel (FAMEs) | Significance |
|---|---|---|---|
| Cetane Number | 40 - 45 | 46 - 60 | Higher cetane improves ignition quality. stanford.edubiodieseleducation.org |
| Cloud Point (CP) | Variable | Generally higher than petrodiesel | Indicates the onset of crystallization at low temperatures. agqm-biodiesel.de |
| Lubricity | Lower (especially low-sulfur diesel) | Higher | Reduces engine wear; 1-2% biodiesel provides significant improvement. stanford.edubiodieseleducation.org |
| Particulate Matter (PM) Emissions | Baseline | Reduced (up to ~70-80% reduction) | Lower PM emissions contribute to cleaner air. researchgate.net |
| NOx Emissions | Baseline | Slight increase in some cases | A potential trade-off in emission profiles. researchgate.net |
Exploration in Novel Material Science (e.g., Biosurfactants)
The unique chemical structure of this compound, featuring a long hydrocarbon tail and a polar ester group, gives it amphiphilic properties. This characteristic makes it and related fatty acid methyl esters valuable in the field of material science, particularly for the development of biosurfactants. researchgate.net
Biosurfactants are surface-active molecules produced by living organisms, offering advantages of lower toxicity and higher biodegradability over their synthetic counterparts. Research has identified this compound as a key component in lipids produced by certain microorganisms that have biosurfactant properties.
Detailed Research Findings:
Microbial Biosurfactant Production: In one study, the lipid composition of the bacterium Methylophilus quaylei was analyzed. The findings revealed that the lipids contained a significant amount of fatty acid methyl esters, with methyl cis-vaccenate being a primary constituent. researchgate.net The crude biosurfactant extracted from a related halophilic Bacillus sp. demonstrated effectiveness in enhanced oil recovery from contaminated sand, with recovery rates ranging from 20% to over 69%. researchgate.net This highlights the potential of using microorganisms that naturally produce this compound and other FAMEs for environmental bioremediation applications. researchgate.net
Application in Enhanced Oil Recovery (EOR): While not this compound itself, a closely related class of compounds, methyl ester sulfonates (MES), demonstrates the potential of FAME-derived materials. MES, an anionic biosurfactant produced from palm oil, has been studied for its effectiveness in EOR under harsh reservoir conditions of high salinity and temperature. esdm.go.id The research showed that MES could significantly improve the oil recovery factor in sandstone cores. esdm.go.id This application underscores the value of the FAME chemical backbone, as found in this compound, for creating high-performance, biodegradable surfactants for industrial processes. esdm.go.id
Table 2: Research Findings on FAME-based Biosurfactants
| Biosurfactant Source/Type | Key FAME Component | Application | Key Finding |
|---|---|---|---|
| Lipids from Methylophilus quaylei | Methyl cis-vaccenate | Potential for bioremediation | Methyl cis-vaccenate was identified as a main component of the bacterial lipids. researchgate.net |
| Crude biosurfactant from Bacillus sp. | Pentadecanoic acid, Tetradecanoic acid | Enhanced Oil Recovery | Achieved oil recovery from contaminated sand of up to 69.20% ± 1.22. researchgate.net |
| Methyl Ester Sulfonate (MES) | (Derived from palm oil FAMEs) | Enhanced Oil Recovery (EOR) | At 80°C and 40 kppm salinity, a 3 mM MES solution achieved a 27% oil recovery factor. esdm.go.id |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic Pathways in Diverse Organisms
While the biosynthetic pathway of cis-vaccenate (B1238199) is understood in some bacteria, future research will likely focus on uncovering novel pathways in a wider range of organisms. The complexity of lipid metabolism in actinomycetes, for instance, suggests that alternative or modified pathways for fatty acid synthesis may exist. oup.com Genomic and biochemical studies on various species of Streptomyces, Mycobacterium, and Corynebacterium could reveal unique enzymes and regulatory mechanisms involved in the production of vaccenic acid and its methyl ester. oup.com
In some bacteria, the initial step in the biosynthesis of related methylated fatty acids involves the SAM-dependent methylation of cis-vaccenate. nih.gov Further investigation is needed to determine if similar pathways are responsible for methyl vaccenate production in other microorganisms. For example, studies have predicted a cis-vaccenate biosynthesis pathway in certain bacterial communities, suggesting its importance in microbial metabolism. frontiersin.orgnih.govdsmz.de The potential for endosymbiotic bacteria within insects to contribute to the biosynthesis of pheromones, including methyl esters, also presents an exciting avenue for exploration. nih.gov
Advanced Biotechnological Strategies for Sustainable Production
The production of fatty acid methyl esters (FAMEs) through microbial fermentation is a promising strategy for sustainable chemical production. researchgate.net Oleaginous yeasts, which can accumulate high levels of lipids, are particularly well-suited for this purpose. mdpi.comnih.gov Genera such as Yarrowia, Candida, Rhodotorula, and Lipomyces have been identified as promising candidates for lipid production. mdpi.com
Future research will likely focus on metabolic engineering to enhance the production of specific FAMEs like this compound. This could involve overexpressing or deleting key genes in fatty acid biosynthesis and degradation pathways. researchgate.net For example, strategies to increase the flux through lipogenic pathways and enhance the availability of biosynthetic precursors are being actively explored in the model oleaginous yeast Yarrowia lipolytica. nih.gov Furthermore, the use of low-cost feedstocks, such as industrial residues like vinasse, is being investigated to improve the economic viability of microbial lipid production. mdpi.com The development of advanced fermentation technologies and synthetic biology platforms will be crucial for creating commercially viable processes for the sustainable production of this compound and other valuable oleochemicals.
In-depth Mechanistic Studies of Cellular and Molecular Interactions (Non-Human Models)
Understanding the precise molecular mechanisms by which this compound interacts with cellular components is a key area for future research. In non-human models, particularly insects, methyl esters of fatty acids can act as pheromones, influencing behaviors such as aggregation and mating. Studies on the olfactory receptors of insects have shown high specificity for certain methyl esters, indicating a chiral-selective interaction. Further research could elucidate the specific binding interactions between this compound and these receptors, providing insights into the structural basis of pheromone perception.
At the cellular level, fatty acid metabolism plays a crucial role in maintaining membrane fluidity. In E. coli, the product of the FabF enzyme, which is involved in the elongation of fatty acids, is essential for the rapid adaptation of membrane fluidity to temperature changes. Investigating how this compound influences these processes in various microorganisms could reveal its role in cellular homeostasis. Additionally, the interaction of this compound with enzymes involved in fatty acid metabolism, such as acyl-CoA oxidase, and its role in regulating pathways like peroxisomal beta-oxidation warrant further investigation.
Development of Novel Derivatives for Specific Research Applications
The chemical structure of this compound, with its cis double bond, makes it a versatile starting material for the synthesis of novel derivatives with specific functionalities. These derivatives can be invaluable tools for a variety of research applications.
Key areas for the development of this compound derivatives include:
Probes for Mechanistic Studies: The synthesis of modified this compound molecules, such as those with crosslinking agents, can help to trap and identify protein-protein interactions. This approach has been used to study the gating mechanism of enzymes involved in fatty acid synthesis.
Analytical Standards: The creation of various ester derivatives, such as butyl or propan-2-ol esters, can improve the resolution of fatty acid isomers in gas chromatography (GC) analysis. This is particularly useful for distinguishing between positional isomers like petroselinate (B1238263), oleate (B1233923), and cis-vaccenate.
Bioactive Compounds: The double bond in this compound is susceptible to oxidation, which can lead to the formation of epoxides and other oxygenated derivatives. These reactions are critical in lipid chemistry for synthesizing potentially bioactive compounds. Further exploration of these derivatives could lead to the discovery of molecules with antimicrobial or other interesting biological activities.
Labeled Compounds: The preparation of isotopically labeled methyl esters, for example with tritium, can be achieved through esterification with labeled methanol (B129727). These labeled compounds are essential for tracing the metabolic fate of this compound in biological systems.
The development of new synthetic methodologies, such as microwave-assisted transesterification, can facilitate the efficient and solvent-free production of these derivatives.
Ecological Roles and Environmental Impact Studies
The ecological roles of this compound are multifaceted, particularly in the context of chemical communication in insects. As a component of insect pheromones, it can influence mating, aggregation, and other behaviors. Future research should aim to identify the specific roles of this compound in the pheromone blends of a wider range of insect species and how these chemical signals are perceived and processed by the receiving organisms.
From an environmental perspective, understanding the biodegradation of this compound is crucial. As a fatty acid methyl ester, it is expected to be readily biodegradable. Studies on the biodegradation of similar palm-based methyl ester sulfonates have shown that the length of the carbon chain can influence the rate of degradation. Research on the specific microbial pathways involved in the breakdown of this compound in different environments (soil, water) will provide a clearer picture of its environmental fate. This includes identifying the microorganisms and enzymes responsible for its degradation.
Furthermore, the potential for this compound to be formed from the methylation of other environmental contaminants is an area that warrants investigation. While the environmental methylation of mercury is a well-documented phenomenon, the potential for similar processes to affect organic compounds like fatty acids is less understood.
Q & A
Q. What strategies address peer review critiques of this compound studies?
- Methodological Answer :
- Response Framework : Categorize reviewer comments (e.g., methodological, interpretive) and address each systematically. For statistical critiques, re-analyze data with suggested tests (e.g., non-parametric alternatives) and append revised tables .
- Revision Tracking : Use version-control tools to highlight changes in the manuscript, ensuring transparency in addressing feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
